Structural Differentiation: N-Methylation on the Carboxamide vs. Non-Methylated Analog
The target compound (CAS 1101639-99-9) possesses an N-methyl group on the indoline-2-carboxamide, while its closest analog (CAS 1103513-98-9) features a primary amide (NH2) at the same position [1]. This substitution is known to impact drug-likeness parameters; specifically, it removes a hydrogen-bond donor, which can enhance membrane permeability and metabolic stability [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 2 HBD (CAS 1103513-98-9) |
| Quantified Difference | Reduction by 1 HBD |
| Conditions | Structural analysis; in silico drug-likeness assessment |
Why This Matters
For procurement decisions in drug discovery, a lower hydrogen-bond donor count is often associated with improved oral bioavailability and CNS penetration, making the target compound a potentially more favorable lead scaffold than its non-methylated analog.
- [1] Cirs Group. 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide CAS#1103513-98-9. Product Datasheet. View Source
- [2] Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res. 2008, 41 (10), 1331-1342. View Source
